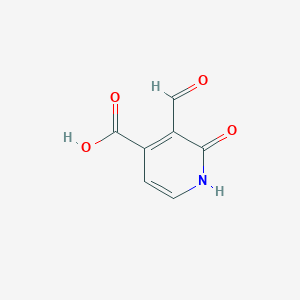
3-Formyl-2-hydroxyisonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-2-hydroxyisonicotinic acid: is an organic compound with a unique structure that includes both a formyl group and a hydroxyl group attached to an isonicotinic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2-hydroxyisonicotinic acid typically involves the formylation of 2-hydroxyisonicotinic acid. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Formyl-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: 3-Carboxy-2-hydroxyisonicotinic acid.
Reduction: 3-Hydroxymethyl-2-hydroxyisonicotinic acid.
Substitution: Various esters or ethers depending on the substituent introduced.
Applications De Recherche Scientifique
3-Formyl-2-hydroxyisonicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-Formyl-2-hydroxyisonicotinic acid in biological systems is not fully understood. it is believed to interact with various molecular targets through its formyl and hydroxyl groups. These interactions may involve hydrogen bonding, coordination with metal ions, and other non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyisonicotinic acid: Lacks the formyl group, making it less reactive in certain chemical transformations.
3-Formylisonicotinic acid: Lacks the hydroxyl group, which may affect its solubility and reactivity.
Isonicotinic acid: Lacks both the formyl and hydroxyl groups, making it a simpler molecule with different chemical properties
Uniqueness
3-Formyl-2-hydroxyisonicotinic acid is unique due to the presence of both a formyl and a hydroxyl group on the isonicotinic acid backbone. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H5NO4 |
|---|---|
Poids moléculaire |
167.12 g/mol |
Nom IUPAC |
3-formyl-2-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H5NO4/c9-3-5-4(7(11)12)1-2-8-6(5)10/h1-3H,(H,8,10)(H,11,12) |
Clé InChI |
DFQSQAKLXAKBDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C(=C1C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Racemic Mixture)](/img/structure/B13441816.png)
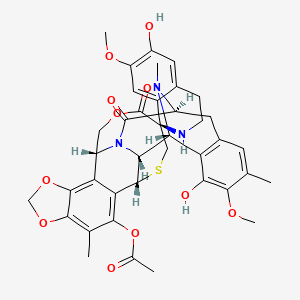


![4-amino-N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13441845.png)


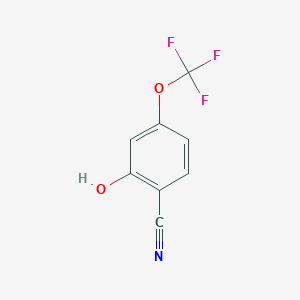
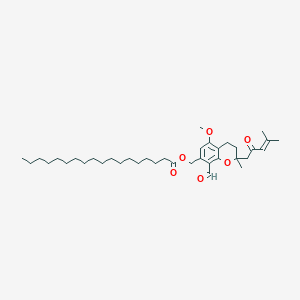
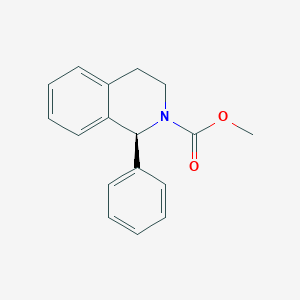
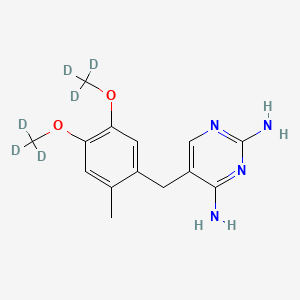
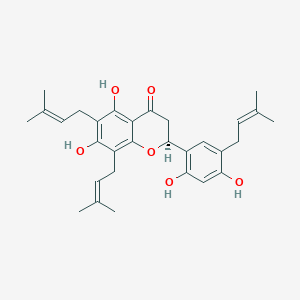
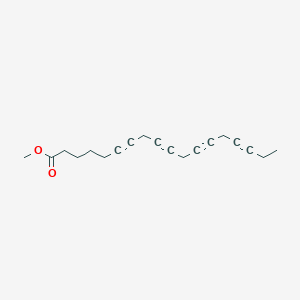
![Butyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl carbonate](/img/structure/B13441931.png)
